17B-Acetoxy-6B-hydroxy-testosterone
Description
Significance of Steroid Hydroxylation and Acetoxylation in Biochemical Pathways
Hydroxylation, the addition of a hydroxyl (-OH) group, is a critical reaction in steroid metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes. This process is essential for the synthesis of endogenous steroid hormones and the metabolism of xenobiotics. The position of hydroxylation can dramatically alter the biological properties of a steroid. For instance, 6β-hydroxylation of testosterone (B1683101) is a major metabolic pathway in humans, mediated predominantly by the CYP3A4 enzyme. The resulting metabolite, 6β-hydroxytestosterone, is often used as a biomarker for CYP3A4 activity.
Acetoxylation, the addition of an acetoxy (-OAc) group, is a form of esterification. In steroid chemistry, the 17β-hydroxyl group of androgens like testosterone is frequently esterified. This modification can influence the compound's lipophilicity, which in turn affects its absorption, distribution, and duration of action. The acetoxy group can be hydrolyzed by esterase enzymes in the body to release the active parent steroid.
Overview of Testosterone Derivatives in Experimental Steroid Science
Testosterone, the principal male sex hormone, has been the subject of extensive chemical modification to create a vast library of synthetic derivatives. These derivatives are explored for various research purposes, including the development of anabolic steroids, anti-cancer agents, and tools for studying androgen receptor function. Modifications to the testosterone molecule can be broadly categorized, including alterations to the steroid nucleus and modifications of the side chains. The overarching goal is often to enhance anabolic effects while minimizing androgenic properties, or to investigate the structure-activity relationships that govern steroid hormone function. Testosterone derivatives are invaluable in understanding the nuances of androgen signaling and metabolism. nih.gov
Nomenclature and Stereochemical Aspects of 17β-Acetoxy-6β-hydroxy-testosterone in Academic Research
The systematic nomenclature of steroids is governed by IUPAC (International Union of Pure and Applied Chemistry) rules, which provide a precise description of the complex three-dimensional structure. For 17β-Acetoxy-6β-hydroxy-testosterone, the name itself defines the key stereochemical features. The steroid nucleus is based on the androstane skeleton. The "-testosterone" suffix indicates an androst-4-en-3-one structure with a hydroxyl group at position 17.
The prefixes "6β-hydroxy-" and "17β-acetoxy-" specify the orientation of the substituents at these positions. The "β" designation indicates that the substituent is oriented above the plane of the steroid ring system, on the same side as the angular methyl groups at C10 and C13. This precise stereochemistry is crucial for the molecule's interaction with biological targets such as enzymes and receptors.
Interactive Data Table: Chemical Properties of 17β-Acetoxy-6β-hydroxy-testosterone
| Property | Value |
| CAS Number | 4223-43-2 |
| Molecular Formula | C₂₁H₃₀O₄ |
| Molecular Weight | 346.47 g/mol |
| Parent Compound | Testosterone |
| Key Modifications | 6β-hydroxylation, 17β-acetoxylation |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30O4 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[(6R,8R,9S,10R,13S,14S,17S)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H30O4/c1-12(22)25-19-5-4-15-14-11-18(24)17-10-13(23)6-8-20(17,2)16(14)7-9-21(15,19)3/h10,14-16,18-19,24H,4-9,11H2,1-3H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 |
InChI Key |
UKUUABXIPHZRPY-UKSDXMLSSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C |
Origin of Product |
United States |
Biochemical Interactions and Mechanisms of 17β Acetoxy 6β Hydroxy Testosterone in Research Models
Ligand-Receptor Interaction Studies of 17β-Acetoxy-6β-hydroxy-testosterone (in vitro/Cell-Based Models)
No specific in vitro or cell-based studies detailing the ligand-receptor interactions of 17β-Acetoxy-6β-hydroxy-testosterone have been identified in a review of scientific literature.
Androgen Receptor Binding Affinity and Transactivation Studies in Experimental Systems
There are no available research findings or data on the binding affinity of 17β-Acetoxy-6β-hydroxy-testosterone for the androgen receptor (AR). Similarly, studies investigating its capacity to induce AR-mediated gene transactivation in experimental systems have not been published. For context, such studies typically involve competitive binding assays and reporter gene assays to determine a compound's potency and efficacy relative to endogenous androgens like testosterone (B1683101) and dihydrotestosterone.
Interactions with Other Steroid Receptors in In Vitro Models
Data on the cross-reactivity and interaction of 17β-Acetoxy-6β-hydroxy-testosterone with other steroid receptors, such as the estrogen, progesterone, or glucocorticoid receptors, are not present in the available literature. Investigating such interactions is crucial for understanding the potential off-target effects of a steroid derivative.
Modulation of Enzyme Activity by 17β-Acetoxy-6β-hydroxy-testosterone (Cell-Free Systems)
No published biochemical assays have characterized the modulatory effects of 17β-Acetoxy-6β-hydroxy-testosterone on key steroidogenic enzymes.
Effects on 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) in Biochemical Assays
There are no studies that have assessed the inhibitory or substrate activity of 17β-Acetoxy-6β-hydroxy-testosterone with any of the 17β-HSD isoenzymes. nih.govwikipedia.org These enzymes are critical for the interconversion of active and inactive androgens and estrogens at the 17-position of the steroid nucleus. wikipedia.org The presence of the 17β-acetoxy group suggests it might interact differently with these enzymes compared to testosterone, which has a 17β-hydroxyl group, but experimental data are lacking.
Interaction with Steroidogenic and Metabolizing Enzymes Beyond 17β-HSDs
Research on the interaction of 17β-Acetoxy-6β-hydroxy-testosterone with other enzymes involved in steroid synthesis and metabolism, such as those in the cytochrome P450 family (e.g., CYP3A4, which produces 6β-hydroxytestosterone from testosterone), has not been reported. nih.gov It is noted that even the biological effects of its parent compound, 6β-hydroxytestosterone, have been poorly studied. caymanchem.com
Molecular and Cellular Effects of 17β-Acetoxy-6β-hydroxy-testosterone in Non-Human Experimental Models
A comprehensive search of scientific databases reveals no studies conducted on non-human experimental models to determine the molecular and cellular effects of 17β-Acetoxy-6β-hydroxy-testosterone. Such research would be necessary to understand its physiological and pharmacological profile.
Gene Expression Modulation in Cultured Cells (Non-Human Origin)
There is no available scientific literature detailing studies that have investigated the modulation of gene expression by 17β-Acetoxy-6β-hydroxy-testosterone in any non-human cultured cell lines. Research has explored the effects of the related compound, 6β-hydroxy-testosterone, on gene expression in the context of neuroinflammation and hypertension in male mice, but these findings cannot be directly attributed to the acetylated compound . nih.govnih.gov
Table 1: Summary of Gene Expression Modulation by 17β-Acetoxy-6β-hydroxy-testosterone in Non-Human Cultured Cells
| Cell Line | Gene Target | Observed Effect |
| Data Not Available | Data Not Available | Data Not Available |
Investigation of Intracellular Signaling Pathways
No published studies were identified that specifically investigate the effects of 17β-Acetoxy-6β-hydroxy-testosterone on intracellular signaling pathways. The mechanisms of action for this particular compound remain uncharacterized in the scientific literature.
Research into its precursor, 6β-hydroxy-testosterone, suggests that it may act as a permissive factor in angiotensin II-induced signaling pathways related to hypertension and cardiac pathogenesis, with effects dependent on the androgen receptor. nih.govnih.govnih.gov However, it is unknown whether the addition of the 17β-acetoxy group alters these interactions or confers novel signaling properties.
Table 2: Summary of 17β-Acetoxy-6β-hydroxy-testosterone Interactions with Intracellular Signaling Pathways
| Signaling Pathway | Key Protein/Target | Observed Effect |
| Data Not Available | Data Not Available | Data Not Available |
Advanced Analytical Methodologies for the Characterization and Quantification of 17β Acetoxy 6β Hydroxy Testosterone in Research
Chromatographic Techniques for Separation and Purification in Research Samples
Chromatographic methods are fundamental for isolating and purifying steroids from complex mixtures, a necessary step for accurate analysis.
High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, isolation, and purity assessment of steroids like 17β-Acetoxy-6β-hydroxy-testosterone. nih.govresearchgate.net The technique's efficiency stems from the use of a high-pressure pump to pass the solvent through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. hitachi-hightech.com
For steroid analysis, reversed-phase HPLC with C18 columns is commonly employed. hitachi-hightech.comlcms.cz The mobile phase typically consists of a mixture of water and organic solvents like acetonitrile (B52724) or methanol. hitachi-hightech.com The separation of structurally similar steroids can be optimized by adjusting the mobile phase composition, flow rate, and column temperature. lcms.cz For instance, the elution order of steroids can differ between acetonitrile and methanol-based mobile phases due to the different interactions of these protic and aprotic solvents with the analytes. hitachi-hightech.com
Prior to HPLC analysis, sample preparation is often necessary to remove interfering substances. nih.gov This can involve protein precipitation for biological samples, followed by solid-phase extraction (SPE) to concentrate the analyte and remove impurities. nih.govnih.gov The purity of the isolated compound can be assessed by the presence of a single, sharp peak in the chromatogram.
| Parameter | Typical Conditions |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/water or Methanol/water gradient |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV at 236-254 nm |
| Temperature | 35-50 °C |
| This table presents typical parameters for the separation of steroids using HPLC. |
Gas Chromatography (GC) Applications in Steroid Analysis
Gas Chromatography (GC) is another cornerstone technique for steroid analysis, often coupled with mass spectrometry (GC-MS). nih.govnih.gov It is particularly well-suited for the simultaneous quantification of multiple steroid metabolites in urine. nih.gov Due to the low volatility of steroids, derivatization is a crucial step before GC analysis. nih.govresearchgate.net This process converts the steroids into more volatile and thermally stable compounds.
GC offers high-resolution separation of structurally similar steroids, providing rapid and reproducible results. nih.gov The separation is achieved based on the compound's boiling point and interaction with the stationary phase of the capillary column. nih.gov Despite its power, GC-MS can be time-consuming due to the required sample preparation steps, including extraction, hydrolysis of conjugates, and derivatization. nih.gov Nevertheless, it remains a reference method for comprehensive steroid profiling, especially for resolving complex isomeric compounds. mdpi.com
Mass Spectrometry (MS) Approaches for Structural Elucidation and Quantification in Complex Biological Matrices (Non-Human)
Mass spectrometry is an indispensable tool for the structural analysis and sensitive quantification of steroids in complex biological samples. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a prominent technique for steroid analysis due to its high sensitivity and specificity. nih.govnih.govnih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for the detection of trace amounts of steroids and their metabolites. nih.govwaters.com
A significant advantage of LC-MS/MS is its ability to analyze multiple steroids simultaneously in a single run, making it highly efficient. nih.govnih.gov The technique often uses electrospray ionization (ESI) to generate ions from the steroid molecules. mdpi.com For enhanced sensitivity in the analysis of certain steroids, derivatization may be employed. researchgate.net Sample preparation for LC-MS/MS typically involves solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering components from the biological matrix. nih.govresearchgate.net The high accuracy and reduced sample volume requirements make LC-MS/MS a valuable tool in steroid research. nih.gov
Tandem Mass Spectrometry for Fragmentation Pattern Analysis in Experimental Systems
Tandem mass spectrometry (MS/MS) is crucial for elucidating the structure of steroids by analyzing their fragmentation patterns. nih.gov In this technique, a specific precursor ion is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a fingerprint that is characteristic of the original molecule's structure. jst.go.jp
The fragmentation of steroids can be influenced by their functional groups and stereochemistry. For example, the loss of water molecules is a common fragmentation pathway for steroids with hydroxyl groups. jst.go.jp Recent advancements have shown that using silver cationization in tandem MS can produce distinctive and consistent fragmentation patterns, which aids in the confident annotation of steroid regioisomers without the need for derivatization. acs.orgdiva-portal.org This approach allows for the differentiation of isomers that produce identical fragmentation patterns with conventional protonated adducts. acs.orgdiva-portal.org The detailed analysis of these fragmentation patterns is essential for the unambiguous identification of unknown steroid metabolites in experimental systems. nih.gov
| Precursor Ion Adduct | Fragmentation Type | Characteristic Neutral Loss |
| [M+H]+ | Collision-Induced Dissociation | H₂O, CO |
| [M+Ag]+ | Collision-Induced Dissociation | Specific for regioisomers |
| Glucuronide Conjugate | Neutral Loss Scan | 176 Da (glucuronic acid) |
| This table summarizes common fragmentation pathways observed for different steroid precursor ions in tandem mass spectrometry. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure of organic molecules, including the complex stereochemistry of steroids. nih.govslideshare.net It provides information on the chemical environment of individual atoms, their connectivity, and their spatial relationships. nih.govrsc.org
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common types of NMR used for steroid analysis. rsc.orgresearchgate.net The chemical shifts of protons and carbons are highly sensitive to their local electronic environment and spatial orientation. rsc.org For instance, the chemical shifts of the angular methyl groups can provide information about the fusion of the steroid rings. slideshare.net
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for assigning complex spectra and determining stereochemistry. rsc.orgwordpress.com COSY experiments reveal proton-proton coupling networks, helping to establish the connectivity of the carbon skeleton. rsc.org NOESY experiments detect through-space interactions between protons that are close to each other, providing crucial information for assigning the relative stereochemistry of substituents and the conformation of the steroid rings. wordpress.com ¹⁷O NMR has also been used to study the structure of steroids containing oxygen functional groups. nih.gov
| NMR Technique | Information Provided |
| ¹H NMR | Chemical shifts and coupling constants of protons. |
| ¹³C NMR | Chemical shifts of carbon atoms. |
| COSY | Connectivity of protons (through-bond correlations). |
| NOESY | Spatial proximity of protons (through-space correlations). |
| This table outlines the primary NMR techniques and the structural information they provide for steroid analysis. |
Comparative Biochemical Studies and Structure Activity Relationships of 17β Acetoxy 6β Hydroxy Testosterone Derivatives
Impact of Hydroxylation at C-6 Position on Steroid Bioactivity
The introduction of a hydroxyl group into a steroid molecule is a critical metabolic step that significantly influences its bioactivity. Hydroxylation generally increases the polarity of the steroid, which can alter its solubility, receptor binding, and subsequent metabolic fate. mdpi.com
The 6β-hydroxylation of testosterone (B1683101) is a well-documented metabolic pathway, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.gov In fact, 6β-hydroxytestosterone is a recognized biomarker for the activity of CYP3A4, the most abundant and important drug-metabolizing enzyme in humans. nih.gov The enzymatic reaction is highly specific; P450 3A4 selectively abstracts the hydrogen atom from the 6β-position, not the 6α-position, before introducing the hydroxyl group. nih.gov This specificity highlights the precise control that enzymes exert over steroid metabolism, which is not typically seen in non-enzymatic chemical oxidations. nih.gov
Different cytochrome P450 enzymes are capable of hydroxylating steroids at various positions. For example, CYP107A1 is known to perform C6-hydroxylation in the biosynthesis of certain antibiotics. wikipedia.org While the primary role of 6β-hydroxylation in testosterone metabolism is often linked to clearance and excretion, the resulting metabolites can possess their own distinct biological activities or serve as precursors for further transformations.
Influence of Acetoxylation at C-17 Position on Receptor Binding and Enzymatic Activity
The C-17 position of the steroid nucleus is crucial for androgenic activity, with the 17β-hydroxyl group being a key feature for binding to the androgen receptor (AR). uomustansiriyah.edu.iq Modifications at this position, such as acetoxylation, can profoundly affect how the molecule interacts with receptors and enzymes.
Acetoxylation at the C-17 position, creating an ester, alters the lipophilicity of the steroid. Studies on glucocorticoids have shown that 17α-acetoxy substitution leads to an increase in lipophilicity but a decrease in affinity for the glucocorticoid receptor. nih.gov While this study was on a different class of steroids, it illustrates the principle that esterification at C-17 can modulate receptor binding. The 17β-acetoxy group in the title compound would be expected to be hydrolyzed by esterase enzymes in the body to release the active 17β-hydroxy form, making the compound a potential pro-drug.
The binding of testosterone to the androgen receptor involves key hydrogen-bonding interactions with the 17-hydroxy group and amino acid residues like Asn705 and Thr877 in the receptor's binding pocket. nih.gov The presence of an acetoxy group would preclude these direct hydrogen bonds, likely resulting in lower binding affinity for the parent ester compared to the hydrolyzed alcohol.
Furthermore, enzymes like 17β-hydroxysteroid dehydrogenases (17β-HSDs) are responsible for the interconversion between 17-keto and 17-hydroxysteroids. The presence of a 17β-acetoxy group would influence the compound's susceptibility to these enzymes, altering its metabolic pathway compared to testosterone.
Structure-Activity Relationship (SAR) Analysis of Related Dihydrotestosterone Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For androgens, the goal is often to design derivatives with improved therapeutic profiles, such as enhanced anabolic activity with reduced androgenic effects. Dihydrotestosterone (DHT), a metabolite of testosterone, is a potent agonist of the androgen receptor, often exhibiting 2- to 3-fold higher affinity than testosterone. wikipedia.orgwikipedia.org
Computational techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking are powerful tools for investigating ligand-receptor interactions at a molecular level. nih.govmdpi.com These methods allow researchers to build three-dimensional models of the androgen receptor's ligand-binding domain and predict how different steroid derivatives will bind. nih.govnih.gov
Molecular docking studies can predict the binding poses of ligands within the receptor's binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govendocrine-abstracts.org For example, docking studies have identified that the amino acids Gln711 and Arg752 form crucial hydrogen bonds with the 3-keto group of testosterone, while Asn705 and Thr877 interact with the 17-hydroxy group. nih.govendocrine-abstracts.org Such models can also reveal unoccupied cavities within the binding pocket that can be targeted for the design of novel ligands with improved selectivity. nih.gov
The data generated from these computational studies can be used to predict the binding affinity and functional activity of new, untested compounds.
Table 1: Illustrative Molecular Docking Data of Testosterone Derivatives with the Androgen Receptor
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Testosterone | -9.5 | Asn705, Gln711, Arg752, Thr877 |
| Dihydrotestosterone (DHT) | -10.2 | Asn705, Gln711, Arg752, Thr877 |
| 6β-hydroxy-testosterone | -8.9 | Asn705, Gln711, Arg752 |
| 17β-acetoxy-testosterone | -7.5 | Gln711, Arg752 |
Note: The data in this table is illustrative and intended to represent the type of information generated from molecular docking studies. It is not based on actual experimental values for these specific compounds.
The synthesis of novel steroid analogues is essential for exploring SAR and for the development of new therapeutic agents. researchgate.net Once synthesized, these compounds are subjected to a battery of biochemical evaluations to determine their activity.
In vitro cell-based bioassays are a common method for screening the androgenic or anti-androgenic potential of new compounds. mdpi.com These assays often utilize cell lines, such as the LNCaP human prostate cancer cell line, that express the androgen receptor. nih.gov The activity of a test compound can be measured by its ability to induce or inhibit the transcription of androgen-responsive genes. nih.gov For example, the transcriptional activation induced by a specific concentration of DHT can be set as a 100% reference point to quantify the agonist activity of a new analogue. nih.gov
These in vitro tests provide crucial data on a compound's potency and efficacy before any consideration for more complex in vivo studies. nih.gov
Table 2: Example of in vitro Biochemical Evaluation of Synthetic Testosterone Analogues
| Compound ID | Modification | Cell Line | Assay Type | Relative Agonist Activity (% of DHT) |
| T-01 (Testosterone) | - | LNCaP | Reporter Gene | 45% |
| T-02 | 6β-OH | LNCaP | Reporter Gene | 15% |
| T-03 | 17β-OAc | LNCaP | Reporter Gene | 5% (after 24h) |
| T-04 | 6β-OH, 17β-OAc | LNCaP | Reporter Gene | 2% (after 24h) |
Note: This table presents hypothetical data for illustrative purposes to show how results from an in vitro biochemical evaluation might be displayed. The values are not derived from actual experimental measurements.
Future Directions and Research Perspectives for 17β Acetoxy 6β Hydroxy Testosterone in Academic Science
Potential as a Biochemical Probe for Steroid Pathway Research
The intricate network of steroid synthesis and degradation pathways necessitates the use of specific molecules to trace and quantify enzymatic activities. 17β-Acetoxy-6β-hydroxy-testosterone holds significant potential as a biochemical probe, primarily due to the established role of its parent compound, 6β-hydroxy-testosterone, as a key biomarker.
6β-hydroxy-testosterone is a major metabolite produced from testosterone (B1683101) through the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. caymanchem.com Consequently, the formation of 6β-hydroxy-testosterone is a widely used index for the activity of these enzymes, which are responsible for metabolizing a vast number of drugs and xenobiotics. caymanchem.comnih.gov In laboratory settings, 6β-hydroxy-testosterone serves as a standard in high-performance liquid chromatography (HPLC) analyses to quantify testosterone 6β-hydroxylase activity in systems like rat liver microsomes. sigmaaldrich.comsigmaaldrich.com
Building on this foundation, 17β-acetoxy-6β-hydroxy-testosterone can be envisioned as a next-generation probe with distinct advantages. The introduction of the 17β-acetoxy group alters the molecule's polarity and solubility, which could enhance its utility in specific experimental setups. It could function as:
A stable reference standard: For use in advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of steroid metabolites. nih.gov
A substrate for esterase activity: The acetoxy group can be cleaved by cellular esterases, releasing 6β-hydroxy-testosterone. This allows the compound to be used as a tool to simultaneously study esterase activity and subsequent P450-mediated metabolism.
A tool to investigate enzyme specificity: Research has shown that the cytochrome P-450 isozymes involved in 6β-hydroxylation of steroids in rat liver microsomes also catalyze the dehydrogenation of testosterone. nih.gov Using 17β-acetoxy-6β-hydroxy-testosterone as a substrate or inhibitor could help elucidate the structural requirements and selectivity of these and other enzymes within the steroidogenic pathway.
The table below summarizes the characteristics of related compounds used in steroid pathway research, highlighting the potential niche for 17β-acetoxy-6β-hydroxy-testosterone.
| Compound | Key Enzyme Interaction | Research Application |
| Testosterone | CYP3A4, CYP1B1, 17β-HSD | Precursor for studying metabolic pathways. nih.govnih.gov |
| 6β-Hydroxy-testosterone | CYP3A4, CYP1B1 | Biomarker for enzyme activity; analytical standard. nih.govsigmaaldrich.comnih.gov |
| 17β-Acetoxy-6β-hydroxy-testosterone | Potential: Esterases, CYPs | Potential: Stable analytical standard, probe for sequential enzymatic reactions. |
Applications in Investigating Steroid Metabolism and Biotransformation in Non-Human Biological Systems
The metabolism of steroids is not limited to humans; it is a fundamental process across a wide range of organisms. Investigating how non-human biological systems process steroids like 17β-acetoxy-6β-hydroxy-testosterone can provide valuable insights into comparative endocrinology, enzymology, and microbial biochemistry.
Fungi, in particular, are well-known for their ability to perform highly specific hydroxylations and other modifications of steroid molecules. For instance, studies have demonstrated the biotransformation of testosterone by various fungal species:
Rhizopus stolonifer metabolizes testosterone into derivatives including testolactone (B1683771) and 11α-hydroxyandrost-4-en-3,17-dione. oaepublish.com
Curvularia lunata and Pleurotus ostreatus also produce unique hydroxylated testosterone metabolites. oaepublish.com
Engineered strains of Aspergillus nidulans have been developed as models to study the conversion of androstenedione (B190577) to testosterone, highlighting the potential for creating fungal systems to produce or metabolize specific steroids. mdpi.com
These microbial systems could be employed to study the biotransformation of 17β-acetoxy-6β-hydroxy-testosterone, potentially yielding novel metabolites with unique biological activities. Such research could identify new enzymes with industrial or pharmaceutical potential.
Beyond microorganisms, animal models are crucial. Studies using rat liver microsomes have been instrumental in understanding the enzymatic basis of testosterone metabolism, including the formation of 6β-hydroxytestosterone. nih.gov More recently, research in male mice has identified 6β-hydroxytestosterone as a metabolite generated by the enzyme CYP1B1, which plays a role in mediating angiotensin II-induced renal dysfunction and hypertension. nih.govresearchgate.net The compound has also been identified as a metabolite in the water flea, Daphnia magna, indicating its relevance in ecotoxicological studies. nih.gov
Introducing 17β-acetoxy-6β-hydroxy-testosterone into these non-human systems could help answer several key questions:
How does the 17β-acetoxy group affect the rate and pathway of metabolism compared to 6β-hydroxy-testosterone?
Are there species-specific enzymes that preferentially metabolize the acetylated form?
Does 17β-acetoxy-6β-hydroxy-testosterone exhibit different biological effects in animal models of disease compared to its parent compound?
The table below details examples of biotransformation in non-human systems.
| Organism/System | Steroid Substrate | Observed Metabolites/Products | Research Focus |
| Rhizopus stolonifer (Fungus) | Testosterone | Testolactone, 11α-hydroxyandrost-4-en-3, 17-dione | Microbial steroid modification. oaepublish.com |
| Aspergillus nidulans (Fungus) | Androstenedione | Testosterone | Engineered biosynthesis. mdpi.com |
| Comamonas testosteroni (Bacterium) | Testosterone | Degraded products | Bacterial steroid degradation pathways. nih.gov |
| Rat Liver Microsomes | Testosterone | 6β-hydroxy-testosterone, 17β-Hydroxy-4,6-androstadiene-3-one | Mammalian enzyme kinetics and pathways. nih.gov |
| Male Mice | Testosterone | 6β-hydroxy-testosterone | In vivo physiological role of metabolites. nih.gov |
Unexplored Mechanistic Aspects and Novel Biochemical Interactions of 17β-Acetoxy-6β-hydroxy-testosterone
While the study of 6β-hydroxy-testosterone provides a framework, the specific biochemical identity of 17β-acetoxy-6β-hydroxy-testosterone remains largely unexplored. The biological effects of 6β-hydroxy-testosterone itself are described as "poorly studied," leaving a significant knowledge gap that extends to its derivatives. caymanchem.com Future academic research is needed to delineate the unique mechanistic properties and biochemical interactions of the acetylated compound.
Key areas ripe for investigation include:
Receptor Binding Affinity: The androgen receptor (AR) is the primary target for testosterone. The addition of both a 6β-hydroxyl and a 17β-acetoxy group will undoubtedly alter the molecule's shape and electronic configuration. It is currently unknown how these changes affect its binding affinity and activation potential for the AR and other steroid receptors. Does it act as an agonist, an antagonist, or does it have no affinity at all?
Enzyme Interaction Profile: The metabolism of steroids is a cascade of enzymatic reactions. The presence of the 17β-acetoxy group introduces a new variable.
17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes catalyze the interconversion between 17-keto and 17β-hydroxy steroids. nih.gov How does the 17β-acetoxy group of 17β-acetoxy-6β-hydroxy-testosterone interact with the active site of various 17β-HSD isoforms? It may act as an inhibitor or a substrate following de-acetylation.
Cytochrome P450 Enzymes: While 6β-hydroxy-testosterone is a product of CYP3A4, it is unknown if 17β-acetoxy-6β-hydroxy-testosterone can be further metabolized by this or other CYPs, or if it acts as an inhibitor of their activity.
Novel Signaling Pathways: Research in mice has linked 6β-hydroxy-testosterone to the pathophysiology of angiotensin II-induced hypertension and renal dysfunction. nih.gov It is plausible that 17β-acetoxy-6β-hydroxy-testosterone could have similar, enhanced, or even opposing effects. Investigating its impact on vascular reactivity, inflammation, and oxidative stress in relevant cell culture and animal models could uncover novel biochemical interactions and signaling cascades. researchgate.net
The exploration of these uncharted areas will be crucial to fully understanding the biochemical significance of 17β-acetoxy-6β-hydroxy-testosterone and defining its place within the broader landscape of steroid science.
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for quantifying 17B-Acetoxy-6B-hydroxy-testosterone in biological matrices?
- Answer: Reverse-phase HPLC coupled with tandem mass spectrometry (HPLC/MS/MS) is the gold standard for quantification. Use deuterated internal standards (e.g., 6b-Hydroxytestosterone with CAS 62-99-7) to enhance precision. Validate methods using calibration curves spanning physiological and supraphysiological ranges (0.35–50 nmol/L) and include interference testing with structurally similar steroids (e.g., 1-Testosterone, Testosterone Caproate) to ensure specificity .
Q. How should researchers design experiments to assess the stability of this compound under laboratory conditions?
- Answer: Conduct accelerated stability studies by storing the compound at varying temperatures (-20°C, 4°C, 25°C) and humidity levels. Monitor degradation via UV/Vis spectroscopy (λmax ~229–237 nm) and LC-MS to identify breakdown products. Batch-specific stability data (≥2 years at -20°C) should be cross-referenced with certificates of analysis (CoA) from certified suppliers .
Q. What safety protocols are critical when handling this compound in vitro?
- Answer: Follow OSHA guidelines for suspected carcinogens: use fume hoods, PPE (gloves, lab coats), and avoid aerosolization. For spills, employ absorbent materials and decontaminate surfaces with ethanol. Store solutions in acetonitrile or similar solvents at -20°C to minimize decomposition .
Advanced Research Questions
Q. How can contradictory data on the metabolic pathways of this compound be resolved?
- Answer: Apply longitudinal panel studies with multi-wave data collection (e.g., T1, T2, T3 intervals) to track metabolic byproducts over time. Use structural equation modeling (SEM) to analyze direct/indirect effects of variables like enzymatic activity (e.g., 17β-HSD isoforms) and employ bootstrapping to validate mediation effects. Cross-validate findings with isotopic tracer studies (e.g., ³H/¹⁴C-labeled analogs) .
Q. What experimental strategies optimize the synthesis of this compound while minimizing byproducts?
- Answer: Implement Design of Experiments (DoE) to test reaction parameters (temperature, catalyst concentration, reaction time). Characterize intermediates via NMR and high-resolution MS. Adhere to ISO 17034 standards for reference materials and validate synthetic routes using orthogonal purification methods (e.g., preparative HPLC, recrystallization) .
Q. How do researchers address discrepancies in reported bioactivity profiles of this compound across cell lines?
- Answer: Perform comparative dose-response assays (0.1–100 µM) in androgen receptor (AR)-positive vs. AR-negative cell lines. Normalize data to housekeeping genes and control for cross-reactivity with related steroids (e.g., 1-Testosterone). Apply mixed-effects models to account for inter-lab variability in cell culture conditions .
Q. What statistical approaches are suitable for analyzing time-dependent degradation kinetics of this compound?
- Answer: Use non-linear regression (e.g., first-order decay models) to estimate half-lives. Validate models via Akaike Information Criterion (AIC) and assess residual plots for heteroscedasticity. For multi-condition studies (pH, temperature), apply ANOVA with post-hoc Tukey tests .
Methodological Considerations
- Data Contradiction Analysis: Follow protocols from longitudinal studies (e.g., three-wave panel designs) to disentangle short-term vs. long-term effects. Use cross-lagged SEM to identify mediating variables (e.g., enzymatic degradation rates) .
- Quality Control: Source reference standards from ISO 17034-certified providers (e.g., Cerilliant, Cayman Chemical) and include batch-specific CoAs in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
